molecular formula C20H25N3 B3910769 4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine CAS No. 303092-80-0

4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine

Cat. No.: B3910769
CAS No.: 303092-80-0
M. Wt: 307.4 g/mol
InChI Key: QHNZTHYPZRSUQC-RCCKNPSSSA-N
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Description

4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 2-methylbenzylidene group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-methylbenzyl group: The piperazine ring is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 4-methylbenzyl group.

    Formation of the imine: The final step involves the condensation of the substituted piperazine with 2-methylbenzaldehyde under acidic or basic conditions to form the imine linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential pharmacological activities such as antipsychotic, antidepressant, and anxiolytic effects.

    Biological Studies: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of piperazine derivatives and their effects on cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine involves its interaction with specific molecular targets, such as neurotransmitter receptors (e.g., serotonin and dopamine receptors). The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, further affecting the levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylbenzyl)-1-piperazinamine: Lacks the imine linkage and has different pharmacological properties.

    N-(2-methylbenzylidene)-1-piperazinamine: Lacks the 4-methylbenzyl group, resulting in altered biological activity.

    4-(4-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine: Substitution of the methyl group with a chlorine atom changes the compound’s reactivity and pharmacological profile.

Uniqueness

4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine is unique due to the presence of both the 4-methylbenzyl and 2-methylbenzylidene groups, which contribute to its distinct pharmacological properties and chemical reactivity. The combination of these substituents enhances its potential as a lead compound in drug discovery and development.

Properties

IUPAC Name

(E)-1-(2-methylphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3/c1-17-7-9-19(10-8-17)16-22-11-13-23(14-12-22)21-15-20-6-4-3-5-18(20)2/h3-10,15H,11-14,16H2,1-2H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNZTHYPZRSUQC-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303092-80-0
Record name 4-(4-METHYLBENZYL)-N-(2-METHYLBENZYLIDENE)-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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